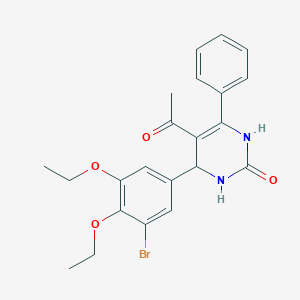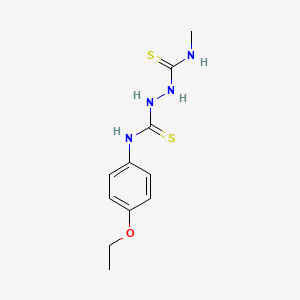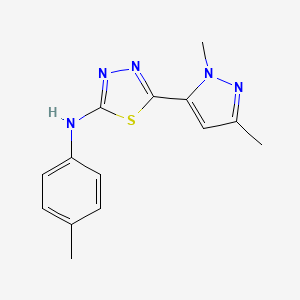![molecular formula C15H15F4N3O B10896995 1-ethyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B10896995.png)
1-ethyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-3,5-dimethyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ETHYL-N~4~-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-3,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE is a synthetic compound characterized by its unique chemical structure. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.
Méthodes De Préparation
The synthesis of 1-ETHYL-N~4~-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-3,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multi-step synthetic routes. One common method includes the following steps:
Formation of the pyrazole core: This is achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the ethyl group: This step involves the alkylation of the pyrazole core using ethyl halides in the presence of a base.
Attachment of the fluorinated phenyl group: This is done via a coupling reaction, such as Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.
Carboxamide formation:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
1-ETHYL-N~4~-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-3,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated phenyl ring, using nucleophiles such as amines or thiols.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, forming biaryl derivatives.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Applications De Recherche Scientifique
1-ETHYL-N~4~-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-3,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets, including enzymes and receptors.
Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide, given its ability to disrupt biological processes in pests and weeds.
Materials Science: It is explored for its use in the development of advanced materials, such as organic semiconductors or polymers, due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 1-ETHYL-N~4~-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-3,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of their activity. The compound’s fluorinated phenyl group and pyrazole core play crucial roles in binding to these targets, influencing their function and resulting in the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-ETHYL-N~4~-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-3,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE include other pyrazole derivatives with fluorinated phenyl groups. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Examples of similar compounds include:
- 1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE
- N~4~-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-3,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE
The uniqueness of 1-ETHYL-N~4~-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-3,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H15F4N3O |
|---|---|
Poids moléculaire |
329.29 g/mol |
Nom IUPAC |
1-ethyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-3,5-dimethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C15H15F4N3O/c1-4-22-9(3)13(8(2)21-22)14(23)20-12-7-10(15(17,18)19)5-6-11(12)16/h5-7H,4H2,1-3H3,(H,20,23) |
Clé InChI |
HBXWGTURJKVXCM-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=C(C(=N1)C)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{[(E)-{5-[(4-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B10896915.png)
![N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10896919.png)
![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B10896920.png)
![3-Cyclopropyl-6-[4-(propan-2-yl)phenyl]-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridine](/img/structure/B10896921.png)
![N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10896936.png)

![2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B10896947.png)
![6,7-bis(1,3-dimethyl-1H-pyrazol-4-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B10896964.png)
![2-{2-[1-(4-fluorophenyl)ethylidene]hydrazinyl}-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B10896965.png)
![3-methyl-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B10896966.png)

![N-[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10896991.png)
